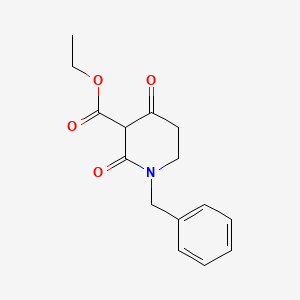

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-20-15(19)13-12(17)8-9-16(14(13)18)10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKZGSSYNVLIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578501 | |

| Record name | Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198417-15-1 | |

| Record name | Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Compound Identity

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is a distinct chemical entity belonging to the N-benzylpiperidine class of compounds. The N-benzylpiperidine scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural flexibility and three-dimensional nature.[1][2] This motif is a versatile tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of potential drug candidates.[1][2] The N-benzyl group can participate in crucial cation-π interactions with target proteins, and the piperidine ring serves as a platform for stereochemical optimization to enhance potency and reduce toxicity.[1] Derivatives of N-benzylpiperidine have been investigated for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, antihistamines, and antipsychotics.[3][4] This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and potential applications.

CAS Number: 198417-15-1

Molecular Formula: C₁₅H₁₇NO₄

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The proposed synthesis involves two main stages:

-

Synthesis of the Acyclic Diester Precursor: This would likely involve the reaction of N-benzylaminoacetonitrile with two equivalents of an appropriate acrylate derivative, followed by hydrolysis and esterification to yield the necessary diester precursor, diethyl 3,3'-(benzylazanediyl)dipropanoate. A more direct approach would be the Michael addition of benzylamine to two equivalents of ethyl acrylate, followed by reaction with ethyl malonyl chloride.

-

Intramolecular Dieckmann Condensation: The resulting acyclic diester can then undergo an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to form the desired piperidine-2,4-dione ring system.

Proposed Synthesis Workflow Diagram

Caption: A high-level overview of the proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

It is important to note that the following protocol is a scientifically informed proposition based on analogous reactions and has not been experimentally validated from a specific literature source for this exact compound.

Step 1: Synthesis of Diethyl 2-((N-benzyl-3-ethoxy-3-oxopropyl)carbamoyl)malonate (Acyclic Precursor)

-

To a solution of N-benzyl-β-alanine ethyl ester (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl malonyl chloride (1 equivalent) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure acyclic precursor.

Step 2: Intramolecular Dieckmann Condensation to Yield this compound

-

Prepare a solution of sodium ethoxide (1.5 equivalents) in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.

-

Dissolve the purified acyclic precursor from Step 1 (1 equivalent) in absolute ethanol.

-

Add the solution of the precursor dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to afford the final product, this compound.

Physicochemical and Spectroscopic Properties

Specific experimental data for this compound is scarce in publicly accessible literature. The following tables summarize available information, which should be confirmed by experimental analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 275.30 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH) (predicted) | - |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~7.2-7.4 (m, 5H, Ar-H), ~4.6 (s, 2H, N-CH₂-Ph), ~4.2 (q, 2H, O-CH₂-CH₃), ~3.5-3.8 (m, 4H, piperidine ring CH₂), ~1.3 (t, 3H, O-CH₂-CH₃) |

| ¹³C NMR | δ ~195-205 (C=O, C4), ~165-170 (C=O, C2 and ester C=O), ~135-138 (Ar-C), ~127-129 (Ar-CH), ~61 (O-CH₂), ~50 (N-CH₂-Ph), ~40-45 (piperidine ring CH₂), ~14 (CH₃) |

| IR (cm⁻¹) | ~3000-2850 (C-H stretch), ~1740 (ester C=O stretch), ~1710 (ketone C=O stretch), ~1650 (amide C=O stretch), ~1600, 1495, 1450 (aromatic C=C stretch) |

| Mass Spec (ESI+) | m/z 276.12 [M+H]⁺, 298.10 [M+Na]⁺ |

Reactivity and Stability

The compound possesses several reactive sites:

-

β-dicarbonyl system: The proton at the C3 position is acidic and can be removed by a base to form an enolate, which can participate in various alkylation and acylation reactions.

-

Ester group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.

-

Amide bond: The amide bond within the piperidine ring is generally stable but can be cleaved under harsh hydrolytic conditions.

-

N-benzyl group: The benzyl group can be removed by catalytic hydrogenation, which would provide access to the corresponding N-unsubstituted piperidine derivative.

The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs suggest several areas of potential utility in drug discovery and development.

As a Scaffold in Medicinal Chemistry

The N-benzylpiperidine core is a privileged scaffold in medicinal chemistry.[1] It is present in numerous approved drugs and clinical candidates.[1] This compound could serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activities. The presence of multiple functional groups (two carbonyls, an ester, and an N-benzyl group) allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Potential Therapeutic Targets

Derivatives of N-benzylpiperidine have shown activity against a variety of biological targets. For instance, some have been developed as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[6] The piperidine ring is a common feature in ligands for central nervous system (CNS) receptors. Therefore, libraries of compounds derived from this compound could be screened for activity against various CNS targets, such as opioid, dopamine, or serotonin receptors.

Potential Logical Pathway for Derivatization

Caption: Possible chemical modifications of the core structure.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis is feasible through established methods like the Dieckmann condensation. The presence of the N-benzylpiperidine scaffold suggests that derivatives of this compound could be valuable probes for a variety of biological targets, particularly within the central nervous system. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- COMPOUND USED AS AUTOPHAGY REGULATOR, AND PREPARATION METHOD THEREFOR AND USES THEREOF - European Patent Office - EP 3632903 B1. Google Patents.

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

-

N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate (CAS No. 198417-15-1). This molecule, built upon a glutarimide (2,4-dioxopiperidine) core, represents a valuable scaffold in medicinal chemistry and organic synthesis. While direct experimental data for this specific entity is limited, this paper synthesizes information from closely related analogues and foundational chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, propose a robust synthetic pathway with detailed protocols, analyze its unique reactivity profile, and discuss its potential pharmacological applications.

Introduction: The Glutarimide Core in Drug Discovery

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its three-dimensional character and its ability to interact with biological targets.[1] Within this class, molecules containing the 2,4-dioxopiperidine (or glutarimide) substructure have garnered significant attention. This cyclic imide is a key pharmacophore in compounds with notable biological activity, including the immunomodulatory drug Lenalidomide, where the glutarimide moiety is essential for binding to the E3 ligase substrate receptor cereblon (CRBN).[2]

This compound combines this active core with an N-benzyl group, which can modulate physicochemical properties and provide crucial cation-π interactions with target proteins, and a β-keto ester functionality at the 3-position, which offers a handle for further synthetic elaboration.[3] Understanding the nuanced chemical properties of this molecule is therefore critical for its effective utilization as a building block in the development of novel therapeutics.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not publicly available, these properties are derived from chemical database records and computational predictions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 198417-15-1 | [4][5][6][7] |

| Molecular Formula | C₁₅H₁₇NO₄ | [4][5] |

| Molecular Weight | 275.30 g/mol | [5] |

| Appearance | Predicted: Solid (based on analogues) | Inferred from[8] |

| Solubility | Predicted: Soluble in organic solvents (DCM, EtOAc, THF), sparingly soluble in water. | General chemical principles |

The core structure is a piperidine ring with carbonyl groups at positions 2 and 4. This arrangement constitutes a glutarimide, a cyclic dicarboximide. The nitrogen atom is substituted with a benzyl group, and an ethyl carboxylate group is attached at the 3-position, making it a β-keto amide system.

Caption: Core structure of this compound.

Synthesis Methodology

The synthesis of the 2,4-dioxopiperidine ring system is non-trivial. Unlike its 4-oxo isomer, which can be formed via a direct Dieckmann condensation, the 2,4-dione requires a more strategic approach. A plausible and robust synthetic route is a multi-step sequence built from established reactions on analogous systems. The causality behind this choice is the need to construct the N-C2(O)-C3-C4(O) fragment sequentially before cyclization.

Caption: Proposed synthetic workflow for the target molecule.

Protocol 3.1: Synthesis via Michael Addition and Dieckmann Cyclization

This protocol is adapted from methodologies reported for the synthesis of N-substituted 2,4-dioxopiperidines.[9]

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate (Michael Adduct)

-

To a stirred solution of benzylamine (1.0 eq) in ethanol (3 M) at 0 °C, add ethyl acrylate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until consumption of the starting materials.

-

Remove the solvent under reduced pressure. The resulting crude oil, ethyl 3-(benzylamino)propanoate, is often of sufficient purity to be used directly in the next step.

Rationale: The Michael addition is a classic method for forming carbon-nitrogen bonds. Using a slight excess of the acrylate ensures complete consumption of the primary amine. The reaction is typically clean and high-yielding.

Step 2: Synthesis of Diethyl 2-((3-ethoxy-3-oxopropyl)(benzyl)carbamoyl)malonate (Acyclic Precursor)

-

Dissolve the crude adduct from Step 1 (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) (0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl malonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the acyclic precursor.

Rationale: This step couples the secondary amine with the malonate fragment. The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride. Anhydrous conditions are necessary to avoid hydrolysis of the ethyl malonyl chloride.

Step 3: Synthesis of this compound (Target Molecule)

-

Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol. Alternatively, a stronger, non-nucleophilic base like sodium hydride in THF can be used.

-

Add the purified acyclic precursor from Step 2 (1.0 eq), dissolved in the same anhydrous solvent, dropwise to the base solution at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with dilute aqueous acid (e.g., 1 M HCl) to pH ~6-7.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Rationale: This is an intramolecular Dieckmann condensation (or more accurately, a Claisen-type cyclization).[10] The strong base deprotonates the acidic α-carbon of the malonate moiety, which then acts as a nucleophile, attacking the ester carbonyl to form the six-membered ring and eliminate ethanol.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, its key structural features would produce predictable spectroscopic signatures.

-

¹H NMR: Expected signals would include:

-

Aromatic protons of the benzyl group (~7.2-7.4 ppm).

-

A singlet for the benzylic methylene (CH₂) protons (~4.5-5.0 ppm).

-

Multiplets for the piperidine ring protons at C5 and C6.

-

A quartet and a triplet for the ethyl ester group.

-

A signal for the methine proton at C3, which may be broad or complex due to keto-enol tautomerism.

-

-

¹³C NMR: Key signals would include:

-

Two distinct amide/imide carbonyl carbons (C2 and C4).

-

The ester carbonyl carbon.

-

Aromatic carbons of the benzyl group.

-

The benzylic methylene carbon.

-

Aliphatic carbons of the piperidine ring and the ethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching bands. Based on studies of the parent glutarimide structure, one would expect:

-

Asymmetric C=O stretching (~1730-1750 cm⁻¹).

-

Symmetric C=O stretching (~1680-1700 cm⁻¹).[11]

-

Ester C=O stretching (~1735 cm⁻¹).

-

-

Mass Spectrometry (MS): Under ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 276.3. The fragmentation pattern of N-benzyl piperidines is typically dominated by the formation of the tropylium ion (m/z 91) from the benzyl group.[12][13] Other characteristic fragments would arise from cleavage of the piperidine ring.[14]

Chemical Reactivity: The Duality of α and γ Positions

The reactivity of the 1,3-dicarbonyl system in this compound is nuanced. While the proton at the C3 position is acidic and can be removed to form an enolate, a more synthetically powerful reactivity exists at the C5 (γ) position.

Acidity and Enolization at C3

The methine proton at the C3 position is flanked by two carbonyl groups (one amide, one ester), rendering it acidic. Treatment with a single equivalent of a suitable base will generate an enolate. This enolate can, in principle, be alkylated or acylated at the C3 position (α-alkylation). However, this pathway can be competitive and lead to mixtures of products.[15]

Regioselective γ-Alkylation at C5

A seminal study on the N-Boc analogue (tert-butyl 2,4-dioxopiperidine-1-carboxylate) revealed a highly regioselective alkylation at the C5 (γ) position.[9] This provides a powerful synthetic tool and highlights the unique electronic nature of the glutarimide ring. The reaction proceeds through a dianion intermediate, where the lithium counter-ion plays a critical chelating role.

Caption: Mechanism of regioselective γ-alkylation via a chelated dianion intermediate.

Mechanism Explained:

-

First Deprotonation: The first equivalent of a strong base (e.g., LiHMDS) removes the most acidic proton at C3, forming a mono-enolate.

-

Second Deprotonation: The second equivalent of base removes a proton from the C5 methylene group, forming a dianion.

-

Chelation and Stabilization: The lithium counter-ion is proposed to form a stable six-membered chelate involving the oxygen of the N-Boc group (or in our case, potentially the ester carbonyl) and the enolate oxygen at C4. This chelation directs the subsequent reaction.

-

Nucleophilic Attack: This stabilized dianion then acts as a nucleophile, with the C5 position being the more reactive site for attacking an electrophile (R-X), leading exclusively to the γ-alkylated product.[9]

This reactivity is paramount for drug development professionals, as it allows for the controlled introduction of substituents at the C5 position, enabling the exploration of structure-activity relationships (SAR) around the glutarimide core.

Pharmacological Potential and Applications

The 2,4-dioxopiperidine scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic applications.

-

Anti-inflammatory and Immunosuppressive Activity: Certain piperidine-2,4,6-trione derivatives have demonstrated significant anti-inflammatory and immunosuppressive properties.[4] The 2,4-dione core of our target molecule shares structural similarity and could exhibit related activities.

-

Anticancer Agents: The most notable application of the glutarimide ring is in the development of targeted protein degraders (e.g., Lenalidomide).[2] this compound serves as an excellent starting point for the synthesis of novel analogues. The C3-ester can be hydrolyzed and coupled to other moieties, while the C5 position can be functionalized via γ-alkylation to create diverse chemical libraries for screening.

-

CNS Agents: The broader piperidine class of molecules is well-represented in drugs targeting the central nervous system (CNS), including analgesics and antipsychotics.[16] The lipophilic N-benzyl group can facilitate blood-brain barrier penetration, making this scaffold potentially interesting for CNS drug discovery.

Conclusion

This compound is a synthetically valuable building block with significant potential in drug discovery. While its direct synthesis and characterization are not extensively documented, a robust manufacturing process can be designed based on established chemical transformations. Its most compelling chemical feature is the capacity for regioselective γ-alkylation, a powerful tool for generating molecular diversity. The proven biological relevance of the glutarimide core suggests that this compound and its derivatives are promising candidates for the development of next-generation therapeutics, particularly in oncology and immunology. Further research into its specific biological activities and the development of efficient, scalable synthetic routes are warranted.

References

-

Nowak, M. J., Lapinski, L., & Błazej, S. (1997). Infrared Matrix Isolation and Theoretical Studies on Glutarimide. The Journal of Physical Chemistry A, 101(40), 7464-7470. [Link]

-

Chemspace. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Molbase. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Alchimica. (n.d.). This compound (1 x 1 g). Retrieved January 2, 2026, from [Link]

-

ChemWhat. (n.d.). This compound CAS 198417-15-1. Retrieved January 2, 2026, from [Link]

-

Baran, P. S., & Shenvi, R. A. (2007). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Journal of the American Chemical Society, 129(46), 14452–14453. [Link]

-

El-Gazzar, A. B. A., & Gaafar, A. M. (2010). Cyclic β-keto esters: Synthesis and reactions. ResearchGate. [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). European Journal of Medicinal Chemistry, 190, 112108. [Link]

-

Wang, Y., Li, Y., Lian, M., Zhang, J., Liu, Z., Tang, X., Yin, H., & Meng, Q. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(3), 573–584. [Link]

-

Gaset, A., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247–1254. [Link]

-

Frolov, A. S., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(12), 4785. [Link]

-

Kowalska, J., & Celiński, R. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(17), 2669-2673. [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Szostak, M., & Szostak, R. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry, 85(7), 4849–4858. [Link]

-

Johnson, K. E., et al. (2022). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters, 13(9), 1461–1467. [Link]

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - C15H17NO4 | CSSB00009991034 [chem-space.com]

- 5. This compound - CAS:198417-15-1 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 6. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 7. etil 1-benzil-2,4-dioksopiperidin-3-karboksilat CAS#: 198417-15-1 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including analgesic, antihistaminic, antipsychotic, and anticancer effects.[2] The introduction of a benzyl group on the piperidine nitrogen, in particular, has been a successful strategy in the development of potent and selective ligands for various biological targets.[3][4][5] This guide focuses on a specific, yet promising, derivative: Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate. This molecule integrates the N-benzylpiperidine core with a 2,4-dioxo functionality, a feature also associated with diverse biological activities, including anti-inflammatory and immunosuppressive properties.[6] This document provides a comprehensive overview of the proposed synthesis, structural elucidation, and potential therapeutic applications of this compound, intended for researchers and professionals in the field of drug development.

Synthetic Strategy: A Mechanistic Approach via Dieckmann Condensation

The synthesis of this compound can be efficiently achieved through an intramolecular Dieckmann condensation.[7][8][9] This classic reaction is a powerful tool for the formation of cyclic β-keto esters, which are versatile intermediates in organic synthesis.[10][11] The causality behind this strategic choice lies in the ready availability of the acyclic diester precursor and the typically mild reaction conditions required for cyclization.

The proposed synthetic pathway commences with the Michael addition of benzylamine to two equivalents of diethyl malonate. This is followed by an intramolecular Dieckmann condensation of the resulting N,N-bis(2,2-diethoxycarbonylethyl)benzylamine. The subsequent acidic workup facilitates the cyclization and concomitant decarboxylation to yield the target molecule.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product at each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product.

Step 1: Synthesis of the Acyclic Diester Precursor

-

To a solution of benzylamine (1.0 eq.) in anhydrous ethanol, add diethyl malonate (2.2 eq.).

-

The reaction mixture is heated to reflux for 4-6 hours, with progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N,N-bis(2,2-diethoxycarbonylethyl)benzylamine.

Step 2: Dieckmann Condensation and Cyclization

-

To a solution of the purified diester from Step 1 in anhydrous toluene, add a strong base such as sodium ethoxide (1.1 eq.) at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is then quenched by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structural Elucidation and Physicochemical Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The predicted data presented below is based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, N-CH₂-Ph), 4.2 (q, 2H, O-CH₂-CH₃), 3.5-3.8 (m, 2H, piperidine-H), 2.5-2.8 (m, 2H, piperidine-H), 1.2 (t, 3H, O-CH₂-CH₃).[1][12] |

| ¹³C NMR | δ (ppm): 195-205 (C=O, ketone), 165-175 (C=O, ester), 160-170 (C=O, amide), 135-140 (Ar-C, quaternary), 127-130 (Ar-CH), 60-65 (O-CH₂), 50-55 (N-CH₂-Ph), 40-50 (piperidine-CH₂), 30-40 (piperidine-CH₂), 13-15 (O-CH₂-CH₃).[13][14] |

| FT-IR | ν (cm⁻¹): 3000-3100 (Ar C-H stretch), 2850-3000 (Aliphatic C-H stretch), 1730-1750 (C=O stretch, ester), 1700-1720 (C=O stretch, ketone), 1640-1680 (C=O stretch, amide), 1100-1300 (C-O stretch).[15][16][17][18][19] |

| Mass Spec. | Expected [M+H]⁺: Calculated for C₁₅H₁₇NO₄. Key Fragments: Loss of the ethyl group (-29 Da), loss of the ethoxy group (-45 Da), loss of the benzyl group (-91 Da), and characteristic piperidine ring fragmentation patterns.[20][21][22][23][24] |

Potential Applications in Drug Discovery: An Authoritative Perspective

The unique structural features of this compound suggest its potential as a lead compound in several therapeutic areas. The N-benzylpiperidine moiety is a well-established pharmacophore in central nervous system (CNS) active agents, while the 2,4-dioxopiperidine core has been explored for its anti-inflammatory and anticancer properties.

Potential as an Anticonvulsant and Analgesic Agent

Numerous N-benzylpiperidine derivatives have been reported to possess significant anticonvulsant and analgesic activities.[25][26][27][28][29] The benzyl group can engage in crucial π-π stacking or hydrophobic interactions within the binding pockets of various receptors and ion channels implicated in pain and epilepsy. The 2,4-dioxopyrrolidine-1-yl moiety, structurally related to the 2,4-dioxopiperidine core, has also been incorporated into hybrid molecules with promising anticonvulsant and analgesic profiles.[25][26][27] Therefore, it is hypothesized that this compound may exhibit activity in models of epilepsy and neuropathic pain.

Hypothesized Mechanism of Action

Caption: Putative multitarget mechanism of action for the title compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its synthesis via a robust and scalable Dieckmann condensation makes it an accessible target for chemical exploration. The predicted spectroscopic profile provides a clear roadmap for its characterization. Based on the well-documented pharmacological activities of its constituent fragments, this compound warrants evaluation for its potential anticonvulsant, analgesic, and anti-inflammatory properties. Future work should focus on the synthesis and in vitro and in vivo pharmacological profiling of this compound to validate these hypotheses and to explore its structure-activity relationships.

References

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

Infrared Spectroscopy. University of Colorado Boulder. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. [Link]

-

Infrared (IR) Spectroscopy. SlideShare. [Link]

-

Dieckmann condensation. Pure and Applied Chemistry. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Pressbooks. [Link]

-

Dieckmann condensation. YouTube. [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

-

Infrared Spectroscopy Lecture Notes. University of Arizona. [Link]

-

Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. PubMed. [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy. PubMed. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. PubMed. [Link]

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

-

Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy. ResearchGate. [Link]

-

Evaluation of Anticonvulsant and Analgesic Effects of Benzyl- And Benzhydryl Ureides. PubMed. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. The Royal Society of Chemistry. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Bioactive Compounds and their Pharmacological Activities. Scholars Research Library. [Link]

-

13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

4-Anilidopiperidine analgesics. 2. A study of the conformational aspects of the analgesic activity of the 4-anilidopiperidines utilizing isomeric N-substituted 3-(propananilido)nortropane analogues. PubMed. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

-

A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Page loading... [guidechem.com]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. purechemistry.org [purechemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 18. www1.udel.edu [www1.udel.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scielo.br [scielo.br]

- 24. researchgate.net [researchgate.net]

- 25. Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceutically active compounds and natural products.[1] Its oxygenated derivatives, such as piperidine-2,4-diones, are of particular interest as they offer increased stability and crystallinity compared to their piperidine analogues.[1] These dione structures serve as crucial intermediates in the development of novel therapeutics, including kinase inhibitors and modulators of glutamate receptors.[1][2]

This guide provides a detailed technical overview of a primary and efficient pathway for the synthesis of a specific, valuable derivative: this compound. We will delve into the core chemical principles, provide field-proven experimental protocols, and explain the causality behind the strategic choices in this synthetic route, which is centered around the powerful Dieckmann condensation reaction.

Core Synthesis Pathway: A Two-Step Approach via Dieckmann Condensation

The most direct and widely employed route for constructing the target 1-benzyl-2,4-dioxopiperidine ring system is a two-step process. It begins with the formation of an acyclic diester precursor, followed by an intramolecular cyclization.

-

Step 1: Synthesis of the Diester Precursor via Double Michael Addition.

-

Step 2: Intramolecular Cyclization via Dieckmann Condensation.

This strategy is elegant in its simplicity and efficiency, building the complex heterocyclic core from readily available starting materials.

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Deep Dive: The Dieckmann Condensation

The keystone of this synthesis is the Dieckmann condensation, an intramolecular variation of the Claisen condensation.[3][4] This reaction is exceptionally effective for forming stable five- and six-membered rings.[4][5] The process is driven by the formation of a highly stabilized enolate of the resulting β-keto ester product.

The mechanism proceeds through several key stages:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups in the acyclic precursor, generating a nucleophilic enolate ion.

-

Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This nucleophilic attack results in the formation of a cyclic tetrahedral intermediate.

-

Ring Closure & Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (⁻OEt) as a leaving group. This yields the cyclic β-keto ester.

-

Irreversible Deprotonation: The newly formed β-keto ester possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide base readily removes this proton, forming a resonance-stabilized enolate. This final, essentially irreversible acid-base step is the thermodynamic driving force that shifts the equilibrium to favor the cyclized product.[6]

-

Acidic Workup: A final protonation step during aqueous acidic workup neutralizes the enolate to yield the final this compound product.

Caption: Key stages of the Dieckmann condensation mechanism.

Expert Insights & Protocol Validation

Causality Behind Experimental Choices

-

Choice of Base: The use of sodium ethoxide is strategic. In a Dieckmann condensation of ethyl esters, using the corresponding sodium alkoxide (ethoxide) prevents transesterification, a potential side reaction that would occur if a different alkoxide (e.g., methoxide) were used. Sodium hydride (NaH) is also a common choice as it acts as a non-nucleophilic base, avoiding this issue entirely.

-

Solvent System: Anhydrous, non-protic solvents like toluene or tetrahydrofuran (THF) are critical.[5] These solvents effectively solvate the reactants without interfering with the strong base or the enolate intermediates. Toluene is particularly advantageous for its higher boiling point, allowing the reaction to be conducted at elevated temperatures to ensure completion.

-

Inert Atmosphere: The reaction is highly sensitive to moisture, which would quench the base and the enolate. Therefore, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is mandatory for achieving a high yield.

Keto-Enol Tautomerism in the Final Product

A crucial characteristic of the target molecule is its existence as an equilibrium mixture of keto and enol tautomers, a hallmark of β-dicarbonyl compounds.[7] The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. This equilibrium is solvent-dependent and can be readily observed and quantified using NMR spectroscopy.[8][9] In solution, signals for both the diketo and the keto-enol forms will be present, a key validation of the product's structure.

Detailed Experimental Protocols

Part A: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

This procedure is adapted from principles of Michael addition reactions for the synthesis of similar precursors.[10]

Materials & Reagents:

-

Benzylamine

-

Ethyl acrylate

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 equiv).

-

Add absolute ethanol to dissolve the benzylamine.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add ethyl acrylate (2.2 equiv) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 40 °C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure diester precursor as a colorless or pale yellow oil.

Part B: Synthesis of this compound

This protocol is based on established Dieckmann condensation procedures.[1][5][10]

Materials & Reagents:

-

Diethyl 3,3'-(benzylazanediyl)dipropanoate (from Part A)

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

-

If using NaH, wash the required amount (1.2 equiv) with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

-

Add anhydrous toluene to the flask, followed by the sodium ethoxide (1.2 equiv) or the washed NaH.

-

Heat the suspension to reflux.

-

Dissolve the diester precursor (1.0 equiv) in a small amount of anhydrous toluene and add it dropwise to the refluxing suspension over 30-60 minutes.

-

Continue refluxing for 2-4 hours after the addition is complete. The reaction mixture may become thick as the sodium salt of the product precipitates.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl until the mixture is acidic (pH ~2-3). Vigorous gas evolution will occur if NaH was used.

-

Transfer the mixture to a separatory funnel. Add water and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by recrystallization (e.g., from an ethanol/hexane mixture) or column chromatography to afford this compound as a solid.[11]

Data Summary

| Parameter | Step A: Michael Addition | Step B: Dieckmann Condensation |

| Reactants | Benzylamine, Ethyl Acrylate | Diethyl 3,3'-(benzylazanediyl)dipropanoate |

| Key Reagent | Acetic Acid (catalyst) | Sodium Ethoxide or Sodium Hydride |

| Stoichiometry | 1 : 2.2 (Amine:Acrylate) | 1 : 1.2 (Diester:Base) |

| Solvent | Ethanol | Toluene (anhydrous) |

| Temperature | Reflux | Reflux |

| Typical Yield | 70-85% | 65-80% |

| Product | Diester Precursor | Target Molecule |

References

-

Marson, C. M., & Taylor, J. B. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

-

Krasavin, M. (2018). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]

-

Moody, C. J., & Taylor, R. J. (1998). Recent advances in the synthesis of piperidones and piperidines. Elsevier. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). Synthesis of ethyl 1-benzyl-5-(1,3-dithiol-2-ylidene)-4,6-dioxopiperidine-3-carboxylate.

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions. [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Ishiwata, K., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

- Google Patents. (n.d.). Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

Liu, X., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]

-

Villalobos-Hernandez, J. R., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]

-

Aav, R., & Daugulis, O. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. [Link]

-

ChemBK. (n.d.). This compound. ChemBK. [Link]

- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.

- Google Patents. (n.d.). Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubChem. (n.d.). Ethyl 2-(benzylamino)pyridine-3-carboxylate. PubChem. [Link]

-

Chang, M. Q., et al. (2013). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. [Link]

-

Asadi, P., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar. [Link]

-

Al-Saleh, F. S., & Al-Omran, F. (2010). Ethyl 3-(2-Pyridyl)-2 H -azirine-2-carboxylate: Synthesis and Reaction with Dienes. MDPI. [Link]

-

Kleps, J., et al. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide. PubMed. [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

-

Nguyen, V. T. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Danang University. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl 1-benzyl-oxopiperidine-carboxylate Isomers: A Cornerstone for Drug Discovery

This technical guide provides a comprehensive overview of a key class of chemical scaffolds, the Ethyl 1-benzyl-oxopiperidine-carboxylates. These structures are of significant interest to researchers, scientists, and drug development professionals due to their prevalence as intermediates in the synthesis of complex pharmaceutical agents. A notable point of clarification is the specific nomenclature. While the inquiry specified "Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate," the preponderance of available scientific literature and chemical databases points towards two closely related and more extensively studied isomers: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate . This guide will focus on these two prominent isomers, providing in-depth technical information critical for their application in research and development.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application. The N-benzyl piperidine motif is a versatile tool in medicinal chemistry, offering a three-dimensional structure that can be leveraged to fine-tune the efficacy and physicochemical properties of developing drugs.[1]

Isomer 1: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This isomer features a ketone at the 4-position and an ethyl carboxylate group at the 3-position of the piperidine ring.

-

IUPAC Name: ethyl 1-benzyl-4-oxopiperidine-3-carboxylate[2]

-

Synonyms: 1-Benzyl-3-ethoxycarbonyl-4-piperidone, 1-Benzyl-3-carbethoxy-4-piperidone, Droperidol Impurity 6[2]

-

CAS Number: 41276-30-6[2]

-

Molecular Formula: C₁₅H₁₉NO₃[2]

-

Canonical SMILES: CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2[2]

Table 1: Physicochemical Properties of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

| Property | Value | Source |

| Molecular Weight | 261.32 g/mol | [2] |

| Appearance | Data not consistently available; likely an oil or low-melting solid. | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Estimated water solubility: 6322 mg/L @ 25 °C[3] | N/A |

Isomer 2: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

This isomer has the ketone at the 3-position and the ethyl carboxylate at the 4-position. It is often supplied as a hydrochloride salt to improve stability and handling.

-

IUPAC Name: ethyl 1-benzyl-3-oxopiperidine-4-carboxylate[4]

-

Synonyms: Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate, 1-Benzyl-4-ethoxycarbonyl-3-piperidone[4]

-

CAS Number: 39514-19-7 (free base), 52763-21-0 (hydrochloride)[3][5][6]

-

Molecular Formula: C₁₅H₁₉NO₃ (free base), C₁₅H₂₀ClNO₃ (hydrochloride)[5][7]

-

Canonical SMILES: CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2[4]

Table 2: Physicochemical Properties of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride

| Property | Value | Source |

| Molecular Weight | 297.77 g/mol | [7] |

| Appearance | White to brown Crystalline Powder | [5] |

| Boiling Point | 368.6°C at 760 mmHg | [5] |

| Melting Point | 162-165 °C | [5] |

| Solubility | Soluble in NH₄OH (25mg/mL, clear, yellow in Methanol) | [5] |

Part 2: Synthesis and Reactivity

The synthesis of these piperidone esters is a critical aspect of their utility. They are typically prepared via intramolecular cyclization reactions, such as the Dieckmann condensation.

Illustrative Synthetic Pathway: Dieckmann Condensation

A common approach involves the base-mediated intramolecular cyclization of a diester. For instance, the synthesis of the hydrochloride salt of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester is a key intermediate in the production of the fluoroquinolone antibacterial drug balofloxacin.[8] One patented method involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by cyclization with a base.[8]

A general synthetic route for ethyl 1-benzyl-3-oxopiperidine-4-carboxylate involves the reaction of 1-benzyl-3-piperidone with dimethyl carbonate in the presence of a strong base like sodium hydride.[9]

Caption: Generalized synthetic workflow for piperidone ester synthesis.

The reactivity of these compounds is dominated by the ketone and the β-ketoester functionalities. The ketone can undergo reduction to the corresponding alcohol, which can be a chiral center, making these compounds useful for the synthesis of enantiomerically pure molecules.[6] The β-ketoester moiety allows for a wide range of subsequent chemical modifications, including alkylation and acylation at the α-carbon.

Part 3: Applications in Drug Discovery and Development

The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its structural flexibility and three-dimensional nature allow for the fine-tuning of pharmacological and pharmacokinetic properties.[1]

Role as a Key Intermediate

Ethyl 1-benzyl-oxopiperidine-carboxylates are valuable building blocks for more complex molecules. For example, as previously mentioned, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a crucial intermediate in the synthesis of balofloxacin, a fluoroquinolone antibiotic.[8]

Scaffold for Biologically Active Compounds

The piperidine ring system is a common feature in centrally acting drugs. The modification of the core structure of these ethyl 1-benzyl-oxopiperidine-carboxylates can lead to the development of novel therapeutic agents. For instance, derivatives of substituted piperidines have been investigated as σ1 receptor ligands with antiproliferative properties.[10] The synthesis of such compounds often involves the modification of the ketone and ester functionalities of the piperidine ring.[10]

Caption: Role of the scaffold in a typical drug discovery pipeline.

Part 4: Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of these compounds.

-

¹H NMR and ¹³C NMR: These techniques are used to confirm the structure of the molecule. Data for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is available through specialized chemical suppliers and databases.[11]

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[2]

-

Infrared Spectroscopy: Can be used to identify the characteristic functional groups, such as the ketone and ester carbonyls.[4]

Part 5: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling these compounds.

GHS Hazard Classification

For Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, the GHS classification indicates the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][12]

-

Ventilation: Use only outdoors or in a well-ventilated area.[5][12]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7] Wash hands thoroughly after handling.[5][12] Do not eat, drink, or smoke when using this product.[12]

-

Storage: Keep in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed.[5][7]

First Aid Measures

-

If on skin: Wash with plenty of soap and water.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

In all cases of exposure, seek medical attention if symptoms persist.[7]

Conclusion

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate are versatile and valuable chemical intermediates. Their well-defined synthesis and reactivity, coupled with the proven importance of the N-benzyl piperidine scaffold in medicinal chemistry, make them indispensable tools for researchers in drug discovery and development. A thorough understanding of their properties, handling requirements, and synthetic potential is crucial for their effective and safe application in the laboratory.

References

-

PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemspace. This compound. [Link]

-

PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

-

FlavScents. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Wünsch, B., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Kumar, A., et al. N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate [flavscents.com]

- 4. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 9. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR [m.chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate, a heterocyclic compound with potential applications in synthetic organic chemistry and drug discovery. Given the limited availability of published experimental data for this specific molecule, this document integrates established chemical principles and data from analogous structures to offer a robust theoretical and practical framework for its synthesis, characterization, and handling.

Molecular Structure and Identification

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The core structure is a piperidine-2,4-dione, featuring a benzyl group at the nitrogen atom (N-1) and an ethyl carboxylate group at the C-3 position.

Key Identifiers:

| Identifier | Value |

| CAS Number | 198417-15-1 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | This compound |

Predicted and Known Physical Properties

| Property | Value/Description | Source/Basis |

| Appearance | Colorless to light yellow solid.[1] | ChemBK[1] |

| Solubility | Soluble in organic solvents (e.g., alcohols, ethers, esters); insoluble in water.[1] | ChemBK[1] |

| Melting Point | Not reported. Expected to be a solid at room temperature. | Prediction |

| Boiling Point | Not reported. Likely to decompose upon heating to high temperatures. | Prediction |

Proposed Synthesis Pathway: Intramolecular Dieckmann Condensation

The synthesis of the piperidine-2,4-dione core of this compound can be logically achieved through an intramolecular Dieckmann condensation. This well-established reaction is a cornerstone for the formation of cyclic β-keto esters.

The proposed synthetic route commences with readily available starting materials and proceeds through the formation of a key diester intermediate, which then undergoes intramolecular cyclization.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate

-

To a solution of ethyl glycinate hydrochloride in a suitable aprotic solvent (e.g., acetonitrile), add a non-nucleophilic base (e.g., diisopropylethylamine) to liberate the free amine.

-

Add benzyl bromide dropwise at room temperature and stir the reaction mixture until the complete consumption of the starting material, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield diethyl 2,2'-(benzylazanediyl)diacetate.

Step 2: Synthesis of the Diester Precursor via Michael Addition

-

To a solution of diethyl 2,2'-(benzylazanediyl)diacetate in a polar aprotic solvent (e.g., ethanol), add a catalytic amount of a suitable base (e.g., sodium ethoxide).

-

Add ethyl acrylate dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion, monitoring by TLC.

-

Neutralize the reaction mixture and perform an aqueous workup.

-

Purify the resulting triester intermediate by column chromatography.

Step 3: Intramolecular Dieckmann Condensation

-

To a solution of the purified triester from Step 2 in an anhydrous solvent (e.g., toluene), add a strong base such as sodium ethoxide or potassium tert-butoxide.

-

Heat the reaction mixture to reflux to promote the intramolecular cyclization.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and quench with a weak acid.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the presence of several functional groups: a β-keto ester, a cyclic imide, and a benzyl group.

-

Enolate Formation: The protons on the carbon atom between the two carbonyl groups (C-3) are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various alkylation and acylation reactions.

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. Subsequent heating can lead to decarboxylation, yielding 1-benzylpiperidine-2,4-dione.

-

Reduction: The ketone and ester carbonyl groups can be reduced using appropriate reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding diol.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong acids, strong bases, and high temperatures to prevent degradation.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted spectroscopic data based on the molecular structure and known chemical shifts for similar functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Aromatic protons (benzyl group) |

| ~4.6 | s | 2H | -CH₂-Ph (benzyl methylene) |

| ~4.2 | q | 2H | -O-CH₂-CH₃ (ethyl ester) |

| ~3.5 | t | 2H | Piperidine ring protons |

| ~2.8 | t | 2H | Piperidine ring protons |

| ~1.2 | t | 3H | -O-CH₂-CH₃ (ethyl ester) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Ester carbonyl |

| ~165 | Amide carbonyl |

| ~137 | Aromatic quaternary carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~61 | -O-CH₂-CH₃ (ethyl ester) |

| ~50 | -CH₂-Ph (benzyl methylene) |

| ~45 | Piperidine ring carbon |

| ~30 | Piperidine ring carbon |

| ~14 | -O-CH₂-CH₃ (ethyl ester) |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester carbonyl) |

| ~1680 | C=O stretch (amide carbonyl) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry

-

Expected Molecular Ion (M⁺): m/z = 275.1158

-

Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅), loss of the ethyl carboxylate group (-COOC₂H₅), and the formation of the benzyl cation (m/z = 91).

Analytical Methodologies

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): A valuable tool for monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-resolution purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of the compound if it is sufficiently volatile and thermally stable.

Applications in Research and Drug Development

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Anticonvulsants

-

Anti-inflammatory agents

-

Anticancer agents

-

Enzyme inhibitors

The presence of the reactive β-keto ester functionality allows for a wide range of chemical modifications, making it an attractive building block for the generation of compound libraries for high-throughput screening.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on its chemical structure and the known hazards of similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion